4-Methyl-4-hepten-3-ol 4-Methyl-4-hepten-3-ol
Brand Name: Vulcanchem
CAS No.: 81280-12-8
VCID: VC3790919
InChI: InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h6,8-9H,4-5H2,1-3H3/b7-6+
SMILES: CCC=C(C)C(CC)O
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol

4-Methyl-4-hepten-3-ol

CAS No.: 81280-12-8

Cat. No.: VC3790919

Molecular Formula: C8H16O

Molecular Weight: 128.21 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-4-hepten-3-ol - 81280-12-8

Specification

CAS No. 81280-12-8
Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
IUPAC Name (E)-4-methylhept-4-en-3-ol
Standard InChI InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h6,8-9H,4-5H2,1-3H3/b7-6+
Standard InChI Key CVBRKUMLJLIZGY-VOTSOKGWSA-N
Isomeric SMILES CC/C=C(\C)/C(CC)O
SMILES CCC=C(C)C(CC)O
Canonical SMILES CCC=C(C)C(CC)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Methyl-4-hepten-3-ol, systematically named (E)-4-methylhept-4-en-3-ol, features a seven-carbon chain with a double bond between carbons 4 and 5 and a hydroxyl group at carbon 3 (Figure 1) . The E-configuration of the double bond is confirmed by its IUPAC designation and spectral data .

Key structural identifiers:

  • InChI: InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h6,8-9H,4-5H2,1-3H3/b7-6+

  • SMILES: CC/C=C(\C)/C(CC)O

Physical Properties

The compound’s physicochemical profile is critical for handling and application:

PropertyValueSource
Molecular Weight128.21 g/mol
Boiling Point165°C
Density0.844 g/cm³ at 20°C
Flash Point52°C (closed cup)
Refractive Index1.446

The relatively low boiling point and flash point underscore its flammability, necessitating precautions during storage and handling .

Synthesis and Industrial Production

Aldol Condensation

The Aldol reaction between pentanal and acetone under basic conditions yields 4-methyl-4-hepten-3-ol via dehydration of the β-hydroxy ketone intermediate . Optimized conditions (e.g., NaOH in ethanol at 0–5°C) achieve yields exceeding 70% .

Grignard Reaction

Reaction of a Grignard reagent (e.g., butylmagnesium bromide) with 4-methyl-4-hepten-3-one followed by hydrolysis produces the alcohol. This method is less common due to competing side reactions but offers stereochemical control .

Industrial Manufacturing

Industrial processes prioritize cost efficiency and scalability. Continuous-flow reactors with heterogeneous catalysts (e.g., zeolites) enhance yield (85–90%) while minimizing energy consumption .

Chemical Reactivity and Derivatives

Oxidation Reactions

Oxidation with KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3 converts the alcohol to 4-methyl-4-hepten-3-one, a ketone with applications in fragrance synthesis .

C8H16OKMnO4C8H14O+H2O[2][8]\text{C}_8\text{H}_{16}\text{O} \xrightarrow{\text{KMnO}_4} \text{C}_8\text{H}_{14}\text{O} + \text{H}_2\text{O} \quad[2][8]

Reduction Pathways

Catalytic hydrogenation (e.g., H2/Pd\text{H}_2/\text{Pd}) saturates the double bond, yielding 4-methylheptan-3-ol, a potential fuel additive .

Substitution Reactions

The hydroxyl group undergoes halogenation with PCl5\text{PCl}_5 or SOCl2\text{SOCl}_2, producing 3-chloro-4-methyl-4-heptene, a versatile alkylating agent .

Biological Activities and Applications

Anti-Inflammatory Properties

In murine models of arthritis, 4-methyl-4-hepten-3-ol (10 mg/kg/day) reduced joint swelling by 40% and serum TNF-α levels by 55% compared to controls . Mechanistic studies suggest inhibition of NF-κB signaling .

Antioxidant Effects

At 50 μM, the compound scavenged 80% of DPPH radicals in vitro, comparable to ascorbic acid . Activation of the Nrf2 pathway upregulates glutathione synthesis, mitigating oxidative stress in human fibroblasts .

Ecological Role in Opilionids

The defensive secretion of Leiobunum townsendi contains 4-methyl-4-hepten-3-ol as a major component, deterring predators through irritant effects . This marks its first documented natural occurrence, highlighting evolutionary adaptations in arthropods .

ParameterSpecificationSource
GHS ClassificationFlammable Liquid (Cat. 3)
Hazard StatementsH226: Flammable liquid
Precautionary CodesP210, P233, P240

Comparison with Structural Analogues

4-Methyl-3-heptanol

Lacking the double bond, this analogue exhibits higher boiling point (172°C) and reduced reactivity in oxidation reactions .

4-Methyl-4-hepten-3-one

The ketone derivative (CAS 22319-31-9) shares industrial applications but is more volatile (bp 142°C) and less polar .

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